Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate from Ethyl Trifluoroacetate: An In-depth Technical Guide
Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate from Ethyl Trifluoroacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate, a valuable fluorinated building block in medicinal chemistry and materials science, starting from ethyl trifluoroacetate (B77799). The primary synthetic route involves a two-step process: a Claisen condensation to form an intermediate enolate, followed by an amination reaction.
Synthetic Pathway Overview
The synthesis proceeds via a Claisen condensation of ethyl trifluoroacetate with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide, to yield the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then reacted directly with an ammonia (B1221849) source, typically ammonium (B1175870) acetate in the presence of acetic acid, to produce the target compound, ethyl 3-amino-4,4,4-trifluorocrotonate.[1][2]
Caption: Overall reaction pathway for the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate.
Reaction Mechanism
Step 1: Claisen Condensation
The first step is a crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[3] The ethoxide ion, a strong base, deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields ethyl 4,4,4-trifluoroacetoacetate. In the presence of the strong base, this β-keto ester is deprotonated to form a stable sodium enolate.[3][4][5]
Step 2: Amination
The crude sodium enolate from the first step is then subjected to amination. The addition of an acid, such as acetic acid, protonates the enolate to form the β-keto ester, which exists in equilibrium with its enol tautomer. The amine (ammonia from ammonium acetate) then adds to the carbonyl group, followed by dehydration to form the final enamine product, ethyl 3-amino-4,4,4-trifluorocrotonate.[1][2]
Experimental Protocols
The following protocols are based on procedures described in the patent literature.[1][2]
Synthesis of the Sodium Enolate of Ethyl 4,4,4-trifluoroacetoacetate (Step 1)
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A reaction vessel, inerted with nitrogen, is charged with ethyl trifluoroacetate and ethyl acetate.
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With intense cooling (e.g., an ice bath) to maintain a temperature of 18-20°C, solid sodium ethoxide is added portion-wise over a period of 30 minutes.
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The reaction mixture is then stirred at a slightly elevated temperature (e.g., 30°C) for 30 minutes, followed by heating to a higher temperature (e.g., 76°C) for several hours to drive the reaction to completion.
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Excess ethyl acetate and the ethanol (B145695) formed during the reaction are removed by distillation, resulting in a slurry of the crude sodium enolate.
Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate (Step 2)
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The crude sodium enolate slurry is suspended in an inert solvent such as cyclohexane (B81311).
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Ammonium acetate and anhydrous acetic acid are added to the suspension.
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The mixture is heated to boiling, and the water of reaction is removed, for example, by azeotropic distillation using a Dean-Stark apparatus, with the cyclohexane being returned to the reaction mixture.
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The reaction is monitored until no more water is separated, which typically takes several hours.
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After cooling, water is added to the reaction mixture to dissolve inorganic salts.
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The organic phase is separated, washed with water, and dried over a suitable drying agent (e.g., sodium sulfate).
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The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.
Caption: A generalized experimental workflow for the synthesis of the target compound.
Quantitative Data
The following tables summarize the quantitative data from a representative synthesis.
Table 1: Reactant Quantities and Molar Ratios
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Ethyl Trifluoroacetate | 142.08 | 71.05 | 0.50 | 1 |
| Ethyl Acetate | 88.11 | 88.1 | 1.0 | 2 |
| Sodium Ethoxide | 68.05 | 34.05 | 0.50 | 1 |
| Ammonium Acetate | 77.08 | 77.1 | 1.0 | 2 |
| Acetic Acid | 60.05 | 39.0 | 0.65 | 1.3 |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Step 1: Enolate Formation | ||
| Initial Temperature | 18-20 °C | [2] |
| Reaction Temperature | 30 °C, then 76 °C | [2] |
| Reaction Time | 4.5 hours | [2] |
| Step 2: Amination | ||
| Solvent | Cyclohexane | [2] |
| Reaction Temperature | Boiling point of cyclohexane | [2] |
| Reaction Time | 5 hours | [2] |
| Product | ||
| Yield | 62% | [2] |
| Purity | 97.4% | [2] |
Product Characterization
The final product, ethyl 3-amino-4,4,4-trifluorocrotonate, can be characterized by standard analytical techniques.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| EI Mass Spectrometry | M⁺ = 183 amu | [2] |
| ¹H NMR | 7.6 ppm (NH), 4.86 ppm (1H, CH), 4.08 ppm (quartet, 2H, ethyl), 1.18 ppm (triplet, 3H, ethyl) | [2] |
| ¹³C NMR | 168 ppm (COOEt), 147 ppm (quartet, C-NH₂), 120 ppm (broad quartet, CF₃), 82 ppm (quartet, CH), 59 ppm (ethyl), 14 ppm (ethyl) | [2] |
Safety Considerations
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Sodium ethoxide is a strong base and is highly reactive with water. It should be handled in a dry, inert atmosphere.
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Ethyl trifluoroacetate is volatile and should be handled in a well-ventilated fume hood.
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The reaction should be conducted with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate from ethyl trifluoroacetate is a robust and scalable process. The two-step, one-pot procedure involving a Claisen condensation followed by amination provides good yields of the desired product. This guide provides the essential information for researchers and drug development professionals to understand and implement this important synthetic transformation.
References
- 1. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
